molecular formula C29H26BrCl2N3O B4611199 6-bromo-4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline

6-bromo-4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline

Cat. No.: B4611199
M. Wt: 583.3 g/mol
InChI Key: GTNBHAJPIOKPDQ-UHFFFAOYSA-N
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Description

6-bromo-4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline is a useful research compound. Its molecular formula is C29H26BrCl2N3O and its molecular weight is 583.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 581.06363 g/mol and the complexity rating of the compound is 717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes for DNA Detection

Research has been conducted on novel benzimidazo[1,2-a]quinolines, which are structurally related to the compound . These compounds have shown potential as fluorescent probes for DNA detection. They exhibit enhanced fluorescence emission intensity when bound to DNA, indicating their use in biological imaging and molecular diagnostics (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Hypoxic-Cytotoxic Agents in Cancer Treatment

Quinoxaline derivatives, similar to the queried compound, have been synthesized and studied for their hypoxic-cytotoxic properties, which are relevant in cancer treatment. Some derivatives have shown potent cytotoxicity in vitro, indicating their potential as therapeutic agents against hypoxic tumor cells (Ortega et al., 2000).

Antimicrobial Studies

Quinolones with structures related to the compound of interest have been synthesized and analyzed for their antimicrobial properties. These compounds exhibited activity against various strains of bacteria and fungi, suggesting their application in developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).

Antimalarial Agents

Studies on novel quinoline-based compounds have indicated their effectiveness as antimalarial agents. These compounds showed significant activity against Plasmodium falciparum, highlighting their potential in malaria treatment (Parthasaradhi et al., 2015).

Optical and Structural Properties

Research on quinoline derivatives has also focused on their structural and optical properties, which are crucial in materials science. These studies provide insights into the applications of such compounds in the development of new materials with specific optical characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antibacterial and Antifungal Activities

Quinolone derivatives containing piperazine have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed good activities against both gram-positive and gram-negative bacteria, as well as fungi, indicating their potential in treating various infections (Valadbeigi & Ghodsi, 2017).

Properties

IUPAC Name

[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26BrCl2N3O/c1-2-19-6-8-20(9-7-19)28-17-23(22-16-21(30)10-11-27(22)33-28)29(36)35-14-12-34(13-15-35)18-24-25(31)4-3-5-26(24)32/h3-11,16-17H,2,12-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNBHAJPIOKPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCN(CC4)CC5=C(C=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline
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6-bromo-4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline
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6-bromo-4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline
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6-bromo-4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline
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6-bromo-4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline
Reactant of Route 6
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6-bromo-4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.